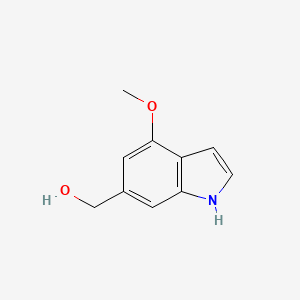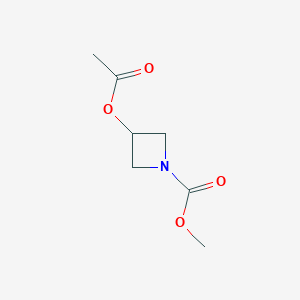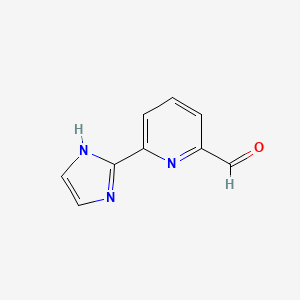
(4-methoxy-1H-indol-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxy-1H-indol-6-yl)methanol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-1H-indol-6-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For example, the reaction of 4-methoxyphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4-methoxy-1H-indol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding indole derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: (4-methoxy-1H-indol-6-yl)formaldehyde.
Reduction: (4-methoxy-1H-indole).
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-methoxy-1H-indol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-methoxy-1H-indol-6-yl)methanol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The methoxy and hydroxymethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-methoxy-1H-indole): Lacks the hydroxymethyl group, making it less polar and potentially less biologically active.
(4-methoxy-1H-indol-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position, which can lead to different reactivity and biological activity.
(4-methoxy-1H-indol-6-yl)acetonitrile: Contains a nitrile group instead of a hydroxymethyl group, which can significantly alter its chemical properties and applications.
Uniqueness
(4-methoxy-1H-indol-6-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups on the indole ring. This unique structure can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(4-methoxy-1H-indol-6-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-7(6-12)4-9-8(10)2-3-11-9/h2-5,11-12H,6H2,1H3 |
InChI Key |
IPORQIRQCLEDBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[benzimidazole-2,3'-pyrrole]](/img/structure/B11915350.png)

![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)


![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)






![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)
